molecular formula C10H11F9N2O3S B12842083 1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate

1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate

Cat. No.: B12842083
M. Wt: 410.26 g/mol
InChI Key: QIIBJPKLEORIRR-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is part of the imidazolium family of ionic liquids, which are widely used in various scientific and industrial applications due to their versatile nature.

Preparation Methods

The synthesis of 1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with nonafluoro-1-butanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve continuous flow synthesis in micro-capillary systems to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, often facilitated by its ionic nature.

    Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions, making it useful in organic synthesis.

    Complex Formation: It can form complexes with metals, which are useful in catalysis and other applications.

Common reagents used in these reactions include aluminum chloride for forming halogenoaluminate ionic liquids and various acids for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate exerts its effects is primarily through its ionic nature. The compound’s cation and anion components interact with various molecular targets, facilitating reactions and processes. For example, in electrochemical applications, the ionic liquid enhances ionic conductivity and stability, making it an effective electrolyte .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium nonafluoro-1-butanesulfonate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its high thermal stability and excellent solubility, which make it a valuable compound in various applications.

Properties

Molecular Formula

C10H11F9N2O3S

Molecular Weight

410.26 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C6H11N2.C4HF9O3S/c1-3-8-5-4-7(2)6-8;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-6H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1

InChI Key

QIIBJPKLEORIRR-UHFFFAOYSA-M

Canonical SMILES

CCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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